molecular formula C8H7NO4S B3121658 5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 29083-17-8

5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B3121658
CAS RN: 29083-17-8
M. Wt: 213.21 g/mol
InChI Key: GBYZSABEBYQOOQ-UHFFFAOYSA-N
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Description

The compound is a derivative of isothiazole, a heterocyclic compound consisting of a 5-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The “5-methoxy” part of the name suggests a methoxy group (-OCH3) attached to the 5th carbon of the isothiazole ring .


Molecular Structure Analysis

The molecular structure of isothiazole consists of a 5-membered ring with an S-N bond . The “5-methoxy” indicates a methoxy group (-OCH3) attached to the 5th carbon of the isothiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide” are not available in the sources I found, isothiazoles are known to be produced by the oxidation of enamine-thiones .

Scientific Research Applications

Cycloaddition Reactions

5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is involved in cycloaddition reactions. Nitrile oxides react with derivatives of isothiazole dioxides, leading to isothiazolo[5,4-d]isoxazoline 4,4 dioxides and further to 5-cyanoisothiazole 1,1-dioxide (Clerici, Ferraris, & Gelmi, 1995).

Transformation into Derivatives

Isothiazole dioxides can be transformed into various derivatives, such as imidazo[1,2-b][1,2]benzisothiazole and benzo[g][1,2,5]thiadiazocine, under specific conditions. This transformation showcases the chemical versatility of isothiazole dioxides (Ashby, Griffiths, & Paton, 1978).

Synthesis of Cyclic Sulfonamides

Isothiazole dioxides are used in the synthesis of novel cyclic sulfonamides through thermal Diels-Alder reactions. These compounds have applications in medicinal chemistry, like in the synthesis of histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Palladium-Catalyzed Functionalization

5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes palladium-catalyzed reactions with organostannanes, leading to the synthesis of various substituted isothiazole dioxides. This method demonstrates the reactivity and potential for functionalization of isothiazole dioxides (Clerici, Erba, Gelmi, & Valle, 1997).

properties

IUPAC Name

5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-5-2-3-7-6(4-5)8(10)9-14(7,11)12/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYZSABEBYQOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214359
Record name 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

CAS RN

29083-17-8
Record name 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29083-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Song, J Zhuang, N Zhang, X Ren, W Xu… - Bioorganic & Medicinal …, 2023 - Elsevier
Benzisothiazole dioxide compound was reported to agonize HIF-2 stabilization and improve EPO production, thus conceiving a potential strategy to treat disease with chronic hypoxia …
Number of citations: 1 www.sciencedirect.com

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